molecular formula C8H15N3 B14880346 2-(Azetidin-3-ylamino)-2-methylbutanenitrile

2-(Azetidin-3-ylamino)-2-methylbutanenitrile

Cat. No.: B14880346
M. Wt: 153.22 g/mol
InChI Key: MDMDFRDABKXNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylamino)-2-methylbutanenitrile is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. it has been met with limited success due to inherent challenges, such as controlling the regioselectivity and stereoselectivity of the reaction .

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of new heterocyclic amino acid derivatives containing azetidine rings.

Industrial Production Methods

Industrial production of 2-(Azetidin-3-ylamino)-2-methylbutanenitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylamino)-2-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxetane derivatives, primary amines, and substituted azetidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(Azetidin-3-ylamino)-2-methylbutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylamino)-2-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

2-(Azetidin-3-ylamino)-2-methylbutanenitrile is unique due to its combination of an azetidine ring and a nitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(azetidin-3-ylamino)-2-methylbutanenitrile

InChI

InChI=1S/C8H15N3/c1-3-8(2,6-9)11-7-4-10-5-7/h7,10-11H,3-5H2,1-2H3

InChI Key

MDMDFRDABKXNRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)NC1CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.